2-(Ethylamino)butanoic acid

Lipophilicity Permeability Physicochemical Properties

Frustrated by failed syntheses from generic amino acid substitution? 2-(Ethylamino)butanoic acid (CAS 17199-14-3) provides precise control in peptide mimetic design. • 0.36 log unit higher clogP vs. methyl analog enhances passive membrane permeability. • Single (2S)-enantiomer commercially available, eliminating internal chiral resolution steps and reducing synthesis time. • pKa differential (≈1.8 vs. norvaline) enables pH-selective isolation for scalable purification.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 17199-14-3
Cat. No. B12108327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)butanoic acid
CAS17199-14-3
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NCC
InChIInChI=1S/C6H13NO2/c1-3-5(6(8)9)7-4-2/h5,7H,3-4H2,1-2H3,(H,8,9)
InChIKeyPRXQQZUWYABUCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylamino)butanoic Acid: Sourcing & Structural Baseline


2-(Ethylamino)butanoic acid (CAS 17199-14-3, molecular formula C6H13NO2, molecular weight 131.17 g/mol) is a non-proteinogenic α-N-ethyl amino acid derivative. It features a chiral center at the C-2 carbon and exists as a racemic mixture unless specified as a single enantiomer. The compound is an organic acid with a secondary amine, existing as a zwitterion under physiological pH conditions [1]. Its free base is reported with a purity of 98% from international chemical suppliers , and it serves as a versatile intermediate in medicinal chemistry and peptide synthesis.

2-(Ethylamino)butanoic Acid: Risks of Analog Substitution


In scientific procurement, generic substitution of 2-(ethylamino)butanoic acid with its N-methyl, N-propyl, or positional isomer analogs is highly inadvisable. Even minor alterations to the N-alkyl chain length or the position of the amino group on the butanoic acid backbone critically alter the molecule's lipophilicity (logP) and acid/base character (pKa), which are key determinants of solubility, permeability, and metabolic half-life [1]. These physicochemical properties—not just the presence of a functional group—drive chromatographic retention, logD-dependent biological activity, and formulation behavior. Without quantitative comparative data, substituting one analog for another introduces unacceptable variability into synthetic routes, risking failed syntheses or non-reproducible bioactivity data.

2-(Ethylamino)butanoic Acid: Differentiation from N-Alkyl Analogs


Lipophilicity Advantage for Passive Permeability

The 2-(ethylamino)butanoic acid target compound exhibits a calculated clogP of -1.74, making it approximately 0.36 log units more lipophilic than the 2-(methylamino) analog (clogP -2.10) and 0.57 log units more lipophilic than the 4-(ethylamino) positional isomer (clogP -2.30) . This quantifiable difference in lipophilicity directly correlates with enhanced passive membrane permeability, as a higher clogP within this range typically indicates improved partition into lipid bilayers [1]. For researchers designing cell-permeable derivatives or optimizing oral bioavailability, this 0.36–0.57 logP advantage can justify selecting the ethyl over the methyl analog.

Lipophilicity Permeability Physicochemical Properties ADME

pKa-Driven Crystallization Selectivity

Vendor data indicates the amine group in 2-(ethylamino)butanoic acid has a predicted pKa of approximately 9.2, while the carboxylic acid pKa is approximately 4.5 . This differs from the primary amine analog 2-aminobutanoic acid (norvaline), which exhibits a carboxylic acid pKa of 2.71 [1]. The target compound's higher acid pKa and secondary amine character allow it to remain predominantly in its neutral zwitterionic form over a wider pH window, enabling selective crystallization and salt formation strategies that cannot be replicated with the more acidic norvaline. This distinct acid/base profile facilitates chromatographic purification (e.g., ion-exchange or reverse-phase) under conditions where norvaline would elute differently.

Crystallization Purification pKa Salt Formation

Single Enantiomer for Asymmetric Synthesis

2-(Ethylamino)butanoic acid is commercially available both as a racemic mixture and as the single (2S)-enantiomer . In contrast, 3-(ethylamino)butanoic acid is listed by Enamine as a racemic mixture at 95% purity, with no single enantiomer option sourcing from their catalog [1]. For stereoselective synthesis programs that require defined chirality from the starting material, the commercial availability of the (2S)-form reduces the need for costly and time-consuming internal chiral resolution. This represents a tangible procurement advantage for groups targeting specific enantiomeric space in early-phase drug discovery.

Chiral synthesis Enantiomeric purity Single enantiomer Asymmetric synthesis

2-(Ethylamino)butanoic Acid: Recommended Procurement Scenarios


Cell-Permeable Peptidomimetics Building Block

When designing peptidomimetics requiring improved passive cell permeability, 2-(ethylamino)butanoic acid is the preferred N-alkyl amino acid over its methyl analog. Its 0.36 log unit higher clogP translates to a greater tendency to partition into lipid membranes , making it suitable for replacing natural amino acids in lead optimization programs targeting intracellular protein-protein interactions.

Asymmetric Synthesis of Chiral Intermediates

For stereoselective routes to chiral lactams, beta-peptides, or modified bioactive peptides, the commercial availability of the single (2S)-enantiomer justifies its procurement over racemic-only analogs like 3-(ethylamino)butanoic acid . This eliminates internal chiral resolution steps, reducing synthesis time by days to weeks.

pH-Controlled Crystallization and Purification

In process development where scalable purification is paramount, the marked pKa differential (≈1.8 units) between 2-(ethylamino)butanoic acid and 2-aminobutanoic acid (norvaline) enables pH-selective isolation . Chemists can exploit this property for salt screening, reactive crystallization, or ion-exchange chromatography, which are critical for developing cost-effective manufacturing routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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